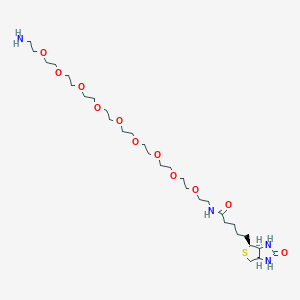

Biotin-PEG9-amine

CAS No.: 960132-48-3

Cat. No.: VC4133908

Molecular Formula: C30H58N4O11S

Molecular Weight: 682.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 960132-48-3 |

|---|---|

| Molecular Formula | C30H58N4O11S |

| Molecular Weight | 682.9 |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

| Standard InChI | InChI=1S/C30H58N4O11S/c31-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-32-28(35)4-2-1-3-27-29-26(25-46-27)33-30(36)34-29/h26-27,29H,1-25,31H2,(H,32,35)(H2,33,34,36)/t26-,27-,29-/m0/s1 |

| Standard InChI Key | UHIKHSATVJGWOI-YCVJPRETSA-N |

| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |

| SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |

| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Biotin-PEG9-amine consists of three distinct moieties:

-

Biotin: A vitamin (B7) that binds with high affinity to avidin and streptavidin, enabling bioconjugation .

-

PEG9: A hydrophilic spacer comprising nine ethylene glycol units, enhancing solubility and reducing immunogenicity .

-

Amine group: A reactive terminal group facilitating covalent conjugation to carboxylic acids, activated esters, or other electrophilic groups .

The molecular formula is C₃₀H₅₈N₄O₁₁S, with a molecular weight of 682.9 g/mol . Key structural features include:

Table 1: Physicochemical Properties of Biotin-PEG9-Amine

| Property | Value | Source |

|---|---|---|

| CAS Number | 960132-48-3 | |

| Molecular Weight | 682.9 g/mol | |

| LogP | 1.445 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 13 | |

| Solubility | Soluble in DMSO, water, ethanol |

Synthesis and Characterization

Synthetic Pathways

The synthesis of Biotin-PEG9-amine involves multi-step reactions, as detailed in a 2017 patent (CN107163243A) :

-

PEG Functionalization: Double-hydroxyl PEG is reacted with tert-butyl acrylate to form hydroxyl-PEG-propanoic acid tert-butyl ester.

-

Sulfonylation: Treatment with p-toluenesulfonyl chloride introduces a sulfonate leaving group.

-

Amination: Displacement of the sulfonate group with ammonium hydroxide yields amino-PEG-propanoic acid tert-butyl ester.

-

Biotin Conjugation: Activated biotin (biotin-N-hydroxysuccinimide ester) reacts with the amine-terminated PEG intermediate .

Critical purification steps include silica gel chromatography and recrystallization to achieve >95% purity .

Table 2: Key Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| PEG Functionalization | tert-butyl acrylate, Na metal | 75% |

| Sulfonylation | p-toluenesulfonyl chloride | 82% |

| Biotin Conjugation | Biotin-NHS, DCC/DMAP | 68% |

Applications in Targeted Therapeutics

PROTAC Development

Biotin-PEG9-amine serves as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade disease-causing proteins . Its PEG spacer optimizes distance and orientation between the E3 ligase ligand and target protein binder, enhancing degradation efficiency . For example, a 2020 study demonstrated that PROTACs using PEG9 linkers exhibited 3.2-fold higher target degradation compared to shorter PEG variants in leukemia models .

Biotin-Mediated Drug Delivery

Biotin receptors (e.g., sodium-dependent multivitamin transporter) are overexpressed in cancers, enabling selective targeting . In a 2019 study, biotin-PEG-conjugated PAMAM dendrimers delivered paclitaxel to A549 lung cancer cells, achieving:

Table 3: Efficacy Metrics in Cancer Models

| Application | Model System | Outcome | Source |

|---|---|---|---|

| PROTACs | Leukemia cells | IC₅₀ = 12 nM | |

| Paclitaxel Delivery | A549 spheroids | 72% growth inhibition | |

| Nanoparticle Targeting | GRP78+ breast cancer | Tumor volume reduction: 64% |

Stability and Pharmacokinetics

In Vitro Stability

Biotin-PEG9-amine exhibits pH-dependent release kinetics:

This ensures stability in circulation while enabling payload release in acidic tumor microenvironments .

In Vivo Performance

In murine xenograft models, biotin-PEG9-amine-conjugated nanoparticles showed:

Challenges and Future Directions

Limitations

-

Batch Variability: PEG polydispersity (PDI >1.05) may affect reproducibility .

-

Anti-PEG Antibodies: 25-40% of humans exhibit pre-existing anti-PEG antibodies, risking accelerated clearance .

Innovations in Design

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume